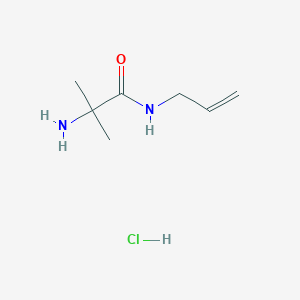![molecular formula C7H5FN2O B1442068 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190316-03-0](/img/structure/B1442068.png)
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol
Overview
Description
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol, also known as 5-Fluoro-Pyrrolo[2,3-b]pyridine-6-ol, is a heterocyclic compound that is used in a variety of scientific research applications. It is a synthetic compound that is found in a number of different forms, including the free base and its salts. 5-Fluoro-Pyrrolo[2,3-b]pyridine-6-ol has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Application in Medicinal Chemistry
- Summary of the Application : “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” is a chemical compound used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 inhibitors are a class of drugs that inhibit VEGFR-2, a protein that plays a crucial role in angiogenesis (the formation of new blood vessels), and thus they have potential applications in the treatment of diseases such as cancer, where inhibiting angiogenesis can help to prevent the growth and spread of tumors .
- Results or Outcomes : The outcome of using “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” as a reagent in this context is the production of potent VEGFR-2 inhibitors . These inhibitors can potentially be used in the treatment of diseases such as cancer .
Intermediate in the Synthesis of Venetoclax
- Summary of the Application : “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” is used as an intermediate in the synthesis of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
- Results or Outcomes : The outcome of using “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” in this context is the production of Venetoclax , a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .
Influenza A Virus Polymerase Inhibitor
- Summary of the Application : “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” has been identified in the synthesis of inhibitors for Influenza A virus polymerase . This makes it a potential candidate for the development of next-generation anti-influenza therapeutics .
- Results or Outcomes : The outcome of using “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” in this context is the production of inhibitors for Influenza A virus polymerase . These inhibitors can potentially be used in the development of next-generation anti-influenza therapeutics .
Intermediate in the Synthesis of Vericiguat
- Summary of the Application : “5-Fluoro-1- (2-fluorobenzyl)-1H-pyrazolo [3,4-b]pyridine-3-carbonitrile” is a key intermediate for the preparation of Vericiguat , a drug used for the treatment of heart failure .
- Results or Outcomes : The outcome of using “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” in this context is the production of Vericiguat , a drug used for the treatment of heart failure .
Fluorinated Building Blocks
- Summary of the Application : “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” is used as a fluorinated building block in organic synthesis . Fluorinated compounds have unique properties and are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .
- Results or Outcomes : The outcome of using “5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol” in this context is the production of various fluorinated compounds , which have unique properties and are used in a variety of fields .
properties
IUPAC Name |
5-fluoro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBMDERGDUPQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=C(C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225108 | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol | |
CAS RN |
1190316-03-0 | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190316-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)
![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)







![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)


![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)
